molecular formula C11H19NO3S B6810645 N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide

N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide

Cat. No.: B6810645
M. Wt: 245.34 g/mol
InChI Key: BTVVTHHXSBBDPW-UHFFFAOYSA-N
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Description

N-(3-bicyclo[310]hexanyl)-2-methyloxolane-3-sulfonamide is a complex organic compound featuring a bicyclic hexane ring fused with an oxolane ring and a sulfonamide group

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-7-11(2-3-15-7)16(13,14)12-10-5-8-4-9(8)6-10/h7-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVVTHHXSBBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S(=O)(=O)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This would involve the use of continuous flow reactors and automated systems to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The bicyclic hexane ring can be reduced under specific conditions to form simpler alkanes.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Alkanes and partially reduced bicyclic compounds.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-2-methyloxolane-3-sulfonamide stands out due to its combination of a bicyclic hexane ring and an oxolane ring with a sulfonamide group. This unique structure provides enhanced stability, selectivity, and binding affinity, making it a valuable compound in medicinal chemistry and drug discovery .

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